molecular formula C8H24N4O4Si B13757920 Tetrakis(2-aminoethyl) orthosilicate CAS No. 7057-73-0

Tetrakis(2-aminoethyl) orthosilicate

Cat. No.: B13757920
CAS No.: 7057-73-0
M. Wt: 268.39 g/mol
InChI Key: MEIYXMYVJKNCGO-UHFFFAOYSA-N
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Description

Tetrakis(2-aminoethyl) orthosilicate (CAS: 7057-73-0) is a silane derivative with four 2-aminoethyl (-OCH₂CH₂NH₂) groups attached to a central silicon atom. Its molecular formula is C₈H₂₄N₄O₄Si, and it has a molecular weight of 268.39 g/mol . The amino groups confer unique reactivity, enabling applications in biocompatible materials, drug delivery systems, and functionalized silica precursors. Its predicted density is 1.134 g/cm³, and it has a boiling point of 317.9°C, suggesting moderate thermal stability .

Properties

CAS No.

7057-73-0

Molecular Formula

C8H24N4O4Si

Molecular Weight

268.39 g/mol

IUPAC Name

tetrakis(2-aminoethyl) silicate

InChI

InChI=1S/C8H24N4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-12H2

InChI Key

MEIYXMYVJKNCGO-UHFFFAOYSA-N

Canonical SMILES

C(CO[Si](OCCN)(OCCN)OCCN)N

Origin of Product

United States

Preparation Methods

Direct Synthesis from Silicon Precursors and 2-Aminoethanol

A common approach to synthesize this compound is through the reaction of silicon tetrahalides (e.g., silicon tetrachloride) or tetraalkoxysilanes with 2-aminoethanol under controlled conditions. The general reaction involves the substitution of alkoxy or halide groups on silicon with 2-aminoethyl groups via nucleophilic attack by the amino alcohol.

  • Reaction Scheme:
    $$ \text{SiCl}4 + 4 \, \text{HO-CH}2\text{CH}2\text{NH}2 \rightarrow \text{Si(OCH}2\text{CH}2\text{NH}2)4 + 4 \, \text{HCl} $$

  • Conditions:

    • Anhydrous environment to prevent premature hydrolysis of silicon precursors
    • Use of dry solvents such as anhydrous ethanol or tetrahydrofuran (THF)
    • Controlled temperature, often low to moderate (0–50 °C) to avoid side reactions
    • Removal of byproduct hydrogen chloride by inert gas flow or trapping agents

This method yields this compound as a neutral alkoxysilane with amino functionalities. The reaction is typically monitored by spectroscopic methods such as NMR (notably ^29Si NMR) to confirm substitution and purity.

Catalytic Dissolution of Silica in Presence of Amines and 2-Aminoethanol

Another preparation route involves the catalytic dissolution of silica (SiO2) in the presence of 2-aminoethanol and catalytic amounts of organic amines or metal hydroxides. This method transforms silica into soluble alkoxysilanes bearing aminoalkyl groups.

  • Catalysts:

    • Organic amines such as triethylenetetramine, triethanolamine, or trishydroxymethyleneaminomethane
    • Group I metal hydroxides (e.g., NaOH, KOH) for enhanced catalytic efficiency
  • Mechanism:
    Silica reacts with 2-aminoethanol under catalytic conditions, forming intermediate pentacoordinated silicates that release neutral alkoxysilanes like this compound upon rearrangement.

  • Conditions:

    • Elevated temperatures (~100 °C) under stirring
    • pH modulation to around neutral or slightly basic for optimal dissolution
    • Reaction times ranging from hours to overnight
  • Products:

    • Neutral tetraalkoxysilanes such as Si(OCH2CH2NH2)4
    • Oligomeric derivatives depending on reaction time and catalyst concentration

This method benefits from using abundant silica sources and avoids the need for silicon halides, providing a potentially greener synthetic route.

Data Tables Summarizing Preparation Conditions and Outcomes

Preparation Method Silicon Source Amino Compound Catalyst/Conditions Yield / Notes
Direct substitution of SiCl4 with 2-aminoethanol Silicon tetrachloride (SiCl4) 2-Aminoethanol Anhydrous solvent, inert atmosphere, 0–50 °C High yield; requires HCl removal
Catalytic dissolution of silica in 2-aminoethanol Silica gel (SiO2) 2-Aminoethanol Organic amines or Group I metal hydroxides, ~100 °C, pH ~4-8 Moderate to high yield; oligomers possible
Sol-gel co-condensation with aminoalkyl silanes Tetraethyl orthosilicate (TEOS) + aminoalkyl silane Aminoalkyl silanes or 2-aminoethanol Acid/base catalyst, surfactants, room temp to reflux Functionalized silica materials; indirect route

Research Discoveries and Mechanistic Insights

  • The catalytic dissolution of silica by 2-aminoethanol in the presence of amine catalysts proceeds via pentacoordinated silicate intermediates, which release neutral alkoxysilanes such as this compound. This was elucidated by ^29Si NMR and mass spectrometry studies, showing the formation of stable organosilicon species under mild conditions.

  • Direct amidation reactions using silicon alkoxides like tetramethyl orthosilicate (TMOS) have demonstrated the utility of silicon alkoxides in forming silicon–nitrogen bonds efficiently, suggesting that similar chemistry underlies the formation of this compound from silicon precursors and amino alcohols.

  • The sol-gel and template-assisted syntheses of mesoporous silica nanoparticles functionalized with amino groups show that controlling reaction parameters such as pH, temperature, and surfactant concentration can fine-tune the incorporation of aminoalkyl groups into silicate frameworks, which is relevant to the preparation and application of this compound derivatives.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2-aminoethyl) orthosilicate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2.1. Silica Synthesis and Nanomaterials

Tetrakis(2-aminoethyl) orthosilicate is utilized in the synthesis of silica nanoparticles through sol-gel processes. Its ability to hydrolyze and condense into silica networks makes it an effective precursor for creating mesoporous silica materials, which have applications in drug delivery systems and catalysis . The controlled synthesis of these materials allows for tunable pore sizes and surface functionalities, enhancing their utility in various scientific fields.

2.2. Drug Delivery Systems

In pharmaceutical applications, this compound serves as a precursor for silica xerogels, which are employed as drug carriers in controlled release formulations. The porous nature of xerogels facilitates the encapsulation of therapeutic agents, allowing for sustained release profiles that improve the efficacy of treatments . Case studies have demonstrated its effectiveness in delivering hydrophilic drugs, where the silica matrix enhances solubility and bioavailability.

2.3. Crosslinking Agent in Polymers

This compound acts as a crosslinking agent in silicone polymers, improving mechanical properties and thermal stability . The incorporation of this compound into polymer matrices results in enhanced adhesion to substrates such as glass and metal, making it valuable in coatings and sealants. Research has shown that these modified polymers exhibit superior durability and resistance to environmental factors.

3.1. Adhesives and Sealants

In the industrial sector, this compound is utilized as an adhesion promoter in adhesives and sealants. Its ability to enhance bonding strength between dissimilar materials is particularly beneficial in construction and automotive applications. The compound's silane functionality allows for effective surface modification, leading to improved adhesion characteristics.

3.2. Coatings

The compound is also used in protective coatings to impart water repellency and resistance to chemical degradation . Its incorporation into paint formulations has been shown to enhance durability and longevity, making it suitable for outdoor applications where exposure to harsh conditions is common.

4.1. Drug Delivery Research

A study published in Journal of Controlled Release highlighted the use of this compound-derived silica xerogels for delivering anti-cancer drugs. The researchers demonstrated that by adjusting the synthesis parameters, they could control the drug release rates effectively, achieving targeted delivery with minimal side effects on surrounding tissues .

4.2. Polymer Modification

In another case study focusing on silicone elastomers, researchers found that incorporating this compound significantly improved the mechanical properties of the material compared to conventional crosslinking agents. The modified elastomers exhibited enhanced tensile strength and elongation at break, showcasing the potential for high-performance applications .

Mechanism of Action

Tetrakis(2-aminoethyl) orthosilicate exerts its effects through the hydrolysis and condensation of its silicate groups. This process leads to the formation of silica networks, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Orthosilicates

The following compounds are compared based on molecular structure, physicochemical properties, applications, and research findings:

2.1. Structural and Functional Group Analysis
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Tetrakis(2-aminoethyl) orthosilicate C₈H₂₄N₄O₄Si 268.39 -NH₂ (amine)
Tetraethyl orthosilicate (TEOS) C₈H₂₀O₄Si 208.33 -OCH₂CH₃ (ethoxy)
Tetrakis(2-hydroxyethyl) orthosilicate (THEOS) C₈H₂₀O₈Si 272.09 -OH (hydroxyl)
Tetrakis(2-butoxyethyl) orthosilicate (DYNASIL BG) C₂₀H₄₄O₈Si 440.70 -OCH₂CH₂OCH₂CH₂CH₂CH₃ (butoxyethoxy)
Tetrakis(2-ethylbutyl) orthosilicate C₂₄H₅₂O₄Si* ~448.80 -OCH₂CH₂C₄H₉ (ethylbutyl)
Tetrakis(4-methylphenyl) orthosilicate C₂₈H₂₈O₄Si 456.61 -OPh(CH₃) (methylphenyl)

*Assumed based on nomenclature.

2.2. Physicochemical Properties and Solubility
Compound Solubility LogP/LogKow Boiling Point (°C) Key Notes
This compound Likely polar solvents Not reported 317.9 High polarity due to -NH₂ groups
TEOS Poor in water; requires organic solvents ~1.28 168 Hydrolyzes under acidic/basic conditions
THEOS High water solubility Not reported Not reported Enhanced biocompatibility for biomedical uses
DYNASIL BG Soluble in alcohols, esters Not reported 290 Hydrolyzes to silanol and butanol
Tetrakis(2-ethylbutyl) orthosilicate Low solubility in DMSO/saline >3.5 Not reported High LogKow linked to false positives in skin sensitization tests
Tetrakis(4-methylphenyl) orthosilicate Hydrophobic 7.64 Not reported Used in reverse-phase HPLC due to high LogP

Key Differentiators and Mechanistic Insights

  • Aminoethyl vs. Hydroxyethyl Groups: The -NH₂ groups in this compound enable covalent conjugation with biomolecules (e.g., proteins, drugs), unlike THEOS’s -OH groups, which rely on hydrogen bonding .
  • Reactivity in Sol-Gel Processes: THEOS forms silica matrices under mild conditions, while TEOS requires extreme pH/temperature . This compound may offer pH-sensitive gelation due to amine protonation.
  • Toxicity Profiles: Tetrakis(2-ethylbutyl) orthosilicate’s high LogKow (>3.5) correlates with nonspecific cytotoxicity in assays, whereas THEOS and this compound are likely safer for biological applications .

Biological Activity

Tetrakis(2-aminoethyl) orthosilicate (TEOS-NH2) is a silicon-based compound with the molecular formula C8H24N4O4Si\text{C}_8\text{H}_{24}\text{N}_4\text{O}_4\text{Si} and a molecular weight of 268.39 g/mol. It is classified as a silicon alkoxide and is primarily utilized in various chemical and biomedical applications due to its unique chemical structure, which includes four aminoethyl groups attached to a silicate backbone. This compound has gained attention for its potential biological activities, particularly in drug delivery systems and enzyme immobilization.

  • Molecular Formula : C8H24N4O4Si
  • Molecular Weight : 268.39 g/mol
  • Density : 1.134 g/cm³
  • Boiling Point : 317.9 °C
  • Flash Point : 146.1 °C

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC8H24N4O4Si
Molecular Weight268.39 g/mol
Density1.134 g/cm³
Boiling Point317.9 °C
Flash Point146.1 °C

Enzyme Immobilization

One of the significant applications of TEOS-NH2 is in the field of enzyme immobilization. The amino groups present in the compound facilitate the covalent attachment of enzymes, enhancing their stability and reusability in various biochemical processes. Studies have shown that amino-functionalized silicates can effectively support enzyme activity, allowing for improved performance in biocatalysis.

In a study published in the Journal of Organometallic Chemistry, researchers demonstrated that TEOS-NH2 could be used as a support for covalent enzyme immobilization, leading to increased enzyme activity and stability under operational conditions . The presence of silanol groups allows for nucleophilic interactions with enzymes, promoting effective binding.

Drug Delivery Systems

TEOS-NH2 has also been explored as a potential carrier for drug delivery systems, particularly in targeting drug-resistant cancers. The mesoporous silica nanoparticles (MSNs) synthesized from TEOS-NH2 exhibit favorable properties such as high surface area and tunable pore sizes, making them suitable for loading therapeutic agents.

Research indicates that modifications to the MSN framework can enhance drug loading capacity and release profiles, potentially overcoming challenges associated with conventional chemotherapy . For instance, a study highlighted the use of TEOS-derived MSNs to encapsulate anticancer drugs, demonstrating improved therapeutic efficacy against resistant cancer cell lines.

Antimicrobial Activity

Recent investigations have suggested that TEOS-NH2 may possess antimicrobial properties, making it a candidate for applications in medical devices and coatings. The amino groups can interact with microbial membranes, potentially disrupting their integrity and leading to cell death.

Case Studies

  • Enzyme Immobilization : A study utilized TEOS-NH2 to immobilize lipase enzymes, resulting in enhanced catalytic activity compared to free enzymes. The immobilized enzymes maintained over 80% activity after multiple cycles of use .
  • Drug Delivery : In another study, TEOS-derived MSNs were loaded with doxorubicin and tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability compared to free doxorubicin, showcasing the effectiveness of TEOS-NH2 in targeted drug delivery .
  • Antimicrobial Coatings : Research demonstrated that coatings formulated with TEOS-NH2 exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in medical applications .

Q & A

Q. What are the standard synthetic routes for Tetrakis(2-aminoethyl) orthosilicate, and how can purity be validated?

this compound (CAS 7057-73-0, C₈H₂₄N₄O₄Si) is typically synthesized via alcoholysis of silicon tetrachloride with 2-aminoethanol under anhydrous conditions. A stepwise approach involves:

  • Controlled addition of 2-aminoethanol to silicon tetrachloride in an inert solvent (e.g., THF).
  • Removal of HCl byproducts via vacuum distillation or neutralization.
  • Purification using recrystallization or column chromatography. Purity validation employs spectroscopic techniques: NMR for amine proton integration (δ ~1.5–2.5 ppm), FT-IR for Si-O-Si stretching (~1000–1100 cm⁻¹), and mass spectrometry for molecular ion confirmation (expected m/z 268.4) .

Q. Which analytical methods are optimal for structural elucidation of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm amine group presence and Si-O bonding.
  • FT-IR : Identifies Si-O-Si (1100 cm⁻¹) and NH₂ stretching (3300–3500 cm⁻¹).
  • Elemental Analysis : Validates C, H, N, and Si content against theoretical values (C: 35.80%, H: 8.90%, N: 20.89%, Si: 10.45%).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., loss of aminoethyl groups above 200°C) .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to tailor silica network properties?

The hydrolysis of this compound is pH-dependent. For controlled sol-gel synthesis:

  • Acidic Conditions (pH < 3) : Slow hydrolysis rates yield dense silica networks; use HCl or acetic acid catalysts.
  • Basic Conditions (pH > 10) : Faster hydrolysis produces porous structures; ammonia or NaOH catalysts are effective.
  • Co-solvents (e.g., ethanol) : Reduce phase separation during gelation. Monitor kinetics via dynamic light scattering (DLS) and validate porosity through BET surface area analysis .

Q. What experimental strategies resolve discrepancies in reactivity data under varying solvent systems?

Solubility challenges (e.g., in polar vs. nonpolar solvents) can skew reactivity results. Mitigation strategies include:

  • Solvent Screening : Test solubility in DMSO, ethanol, or THF (common for silanes).
  • Surfactant Addition : Use CTAB or Tween-80 to stabilize emulsions in aqueous systems.
  • Cross-validation : Compare reactivity in parallel assays (e.g., DPRA for protein binding vs. h-CLAT for dendritic cell activation) to isolate solvent-specific artifacts .

Q. How does the amine functionality influence hybrid material design?

The pendant NH₂ groups enable covalent functionalization with biomolecules (e.g., antibodies, enzymes) for applications like drug delivery. Key steps:

  • Surface Activation : React with glutaraldehyde to form Schiff bases.
  • Bioconjugation : Immobilize target molecules at pH 7–8 (amine-reactive conditions).
  • Validation : Use XPS or fluorescence tagging to confirm ligand density. This approach is critical for synthesizing functionalized mesoporous silica nanoparticles (MSNs) with controlled release profiles .

Q. What integrated testing strategies assess biocompatibility of derived silica materials?

A tiered approach is recommended:

  • In Vitro :
  • DPRA (Direct Peptide Reactivity Assay): Evaluate protein binding (KE1).
  • GARD™skin (OECD TG 442E): Predict sensitization potential via dendritic cell activation (KE3).
    • In Vivo :
  • LLNA (Local Lymph Node Assay): Measure EC₃ values for sensitization potency.
    Note: High log Kow (>3.5) may cause false negatives in h-CLAT; corroborate with structural alerts from QSAR models .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity studies?

Discrepancies often arise from assay sensitivity or material heterogeneity. Solutions:

  • Material Standardization : Use batch-wise characterization (e.g., DLS for particle size uniformity).
  • Assay Harmonization : Apply ISO 10993-5 guidelines for MTT assays, ensuring consistent cell lines (e.g., NIH/3T3 fibroblasts) and exposure times (24–48 hr).
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

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